

## The Binding Affinity of Y06036 to BRD4: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective BET inhibitor, **Y06036**, to the first bromodomain of BRD4 (BRD4(1)). The following sections detail the quantitative binding data, the experimental protocol used for its determination, and the broader context of BRD4 signaling.

## **Quantitative Binding Affinity Data**

**Y06036** has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, exhibiting a strong binding affinity for the first bromodomain of BRD4. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been quantitatively determined.

Compound	Target	Binding Affinity (Kd)
Y06036	BRD4(1)	82 nM[1][2][3][4][5]

# Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The binding affinity of **Y06036** to the BRD4(1) bromodomain was determined using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat change that occurs upon

### Foundational & Exploratory





the binding of a ligand (**Y06036**) to a protein (BRD4(1)), allowing for the accurate determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy  $\Delta H$  and entropy  $\Delta S$ ).

#### Materials:

- Protein: Recombinant human BRD4(1) (residues 44-168) was expressed in E. coli and purified. The protein was dialyzed against the ITC buffer.
- Compound: Y06036 was dissolved in 100% DMSO to create a stock solution, which was then diluted into the ITC buffer. The final DMSO concentration was kept below 5% to minimize its effect on the binding interaction.
- ITC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

### Instrumentation:

MicroCal ITC200 system (GE Healthcare)

### Procedure:

- Sample Preparation: The purified BRD4(1) protein was diluted to a final concentration of 20 μM in the ITC buffer. The **Y06036** solution was prepared at a concentration of 200 μM in the same buffer. Both solutions were degassed prior to the experiment to prevent the formation of air bubbles.
- Titration: The ITC experiment was performed at 25 °C. The sample cell was filled with the BRD4(1) protein solution. The injection syringe was loaded with the **Y06036** solution.
- Injection Series: An initial injection of 0.4  $\mu$ L of **Y06036** was followed by 19 subsequent injections of 2  $\mu$ L each, with a spacing of 150 seconds between injections. The stirring speed was maintained at 750 rpm.
- Data Analysis: The heat of dilution for **Y06036** was determined by titrating the compound into the buffer alone and was subtracted from the raw binding data. The resulting binding isotherms were then fitted to a one-site binding model using the Origin software provided with the instrument to determine the dissociation constant (Kd), stoichiometry (n), and



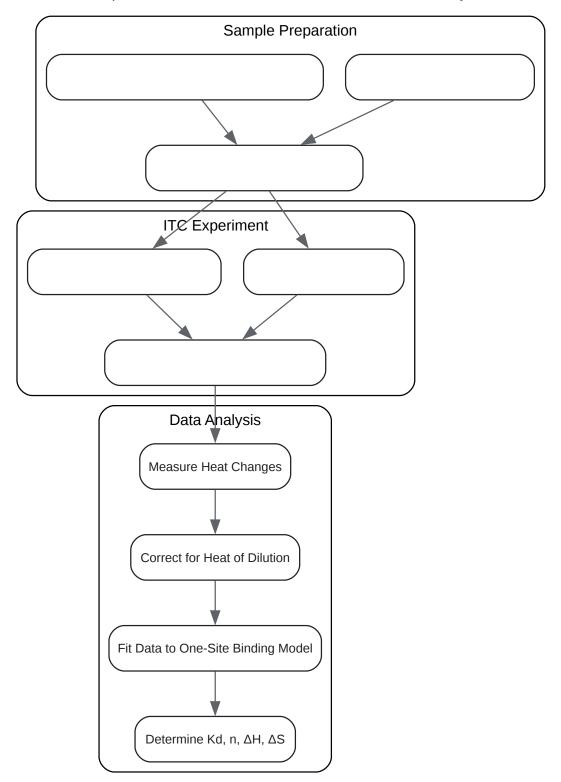
enthalpy of binding ( $\Delta H$ ). The entropy of binding ( $\Delta S$ ) was calculated from the relationship  $\Delta G = \Delta H - T\Delta S = RTln(Kd)$ .

## Visualizing the Experimental Workflow and Signaling Pathway

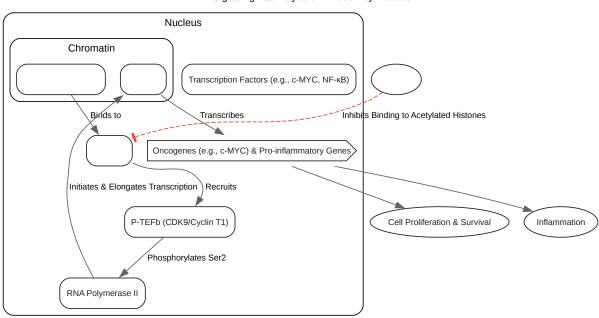
To further elucidate the experimental process and the biological context of **Y06036**'s activity, the following diagrams are provided.



### Experimental Workflow: Isothermal Titration Calorimetry







#### BRD4 Signaling Pathway and Inhibition by Y06036

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